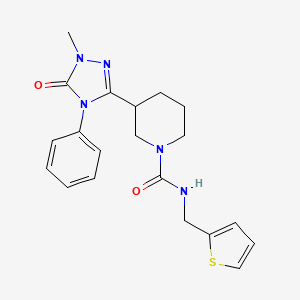
3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a novel synthetic derivative with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The compound was found to have a minimum inhibitory concentration (MIC) ranging from 15.6 to 62.5 µg/mL , indicating its potential as an antimicrobial agent .
Anti-inflammatory Properties
Triazole derivatives are also known for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines suggests it could be beneficial in treating inflammatory diseases. Specific assays demonstrated that the compound reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators in inflammatory responses .
Anticancer Activity
Recent studies have explored the anticancer potential of triazole-based compounds. The compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were reported to be below 50 µM , indicating strong antiproliferative activity .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound acts as an inhibitor of metallo-beta-lactamases (MBLs), which are enzymes that confer resistance to beta-lactam antibiotics. It binds to the active site of MBLs, preventing substrate access and subsequent bacterial resistance .
- Cell Cycle Arrest : In cancer cells, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis. This was confirmed through flow cytometry analysis .
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Antimicrobial Efficacy : A study involving a series of triazole derivatives found that modifications in the thiophene moiety significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Study : Another investigation focused on the anti-inflammatory properties where the compound was administered in a murine model of inflammation, resulting in a marked reduction in paw swelling and inflammatory markers .
Data Tables
| Activity Type | MIC/IC50 Values | Target Organisms/Cells |
|---|---|---|
| Antimicrobial | 15.6 - 62.5 µg/mL | S. aureus, E. coli |
| Anti-inflammatory | N/A | Murine model |
| Anticancer | < 50 µM | Breast cancer cell lines |
Propiedades
IUPAC Name |
3-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-23-20(27)25(16-8-3-2-4-9-16)18(22-23)15-7-5-11-24(14-15)19(26)21-13-17-10-6-12-28-17/h2-4,6,8-10,12,15H,5,7,11,13-14H2,1H3,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQILUTIVYORBGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)NCC3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













